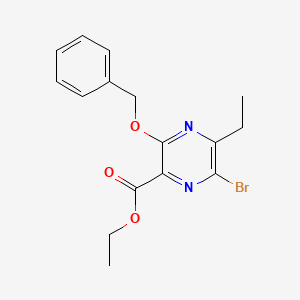

Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate

Description

Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate is a pyrazine derivative characterized by a benzyloxy group at position 3, a bromine atom at position 6, an ethyl group at position 5, and a carboxylate ester at position 2. The bromine atom serves as a reactive site for further functionalization, while the benzyloxy and ethyl groups influence steric and electronic properties, affecting solubility and reactivity .

Properties

Molecular Formula |

C16H17BrN2O3 |

|---|---|

Molecular Weight |

365.22 g/mol |

IUPAC Name |

ethyl 6-bromo-5-ethyl-3-phenylmethoxypyrazine-2-carboxylate |

InChI |

InChI=1S/C16H17BrN2O3/c1-3-12-14(17)19-13(16(20)21-4-2)15(18-12)22-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

FTMBYFDFVHJYNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C(=N1)OCC2=CC=CC=C2)C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step often involves esterification to introduce the ethyl carboxylate group. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Formation of benzyloxy aldehydes or acids.

Reduction: Formation of ethyl 3-(benzyloxy)-5-ethylpyrazine-2-carboxylate.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the bromine atom can participate in halogen bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Bromine Reactivity: The bromine in the target compound and 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine enables cross-coupling reactions (e.g., Suzuki, Sonogashira) . Positional differences (6 vs. 5) influence regioselectivity in substitution.

- Ester vs. Amine Functionality : The carboxylate ester in the target compound enhances lipophilicity compared to the amine group in 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, affecting solubility and bioavailability.

- Synthetic Complexity : The target compound’s multi-step synthesis contrasts with the streamlined Pd-catalyzed methods used for ethynyl-substituted analogs, impacting scalability .

Comparison with Non-Pyrazine Heterocycles

Table 2: Heterocyclic Compounds with Bromo and Benzyloxy Substituents

Key Observations :

- Bromo Reactivity: In chromenones (), bromine facilitates heterocyclic ring formation via nucleophilic aromatic substitution, a pathway less common in pyrazines due to electron-withdrawing carboxylate deactivation .

Biological Activity

Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with various functional groups, including a bromine atom and an ethyl ester. The presence of the benzyloxy group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the benzyloxy group are crucial for binding affinity, which can modulate various biological pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors, affecting processes like cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. This compound has shown promise in inhibiting cancer cell lines through mechanisms such as:

- Inhibition of Kinase Activity : Similar compounds have been documented to inhibit specific kinases involved in tumor growth and metastasis .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Enzyme Inhibition

The compound's structure allows it to function as an enzyme inhibitor. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The interaction with CDKs could lead to cell cycle arrest, thus preventing cancer cell proliferation.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazine derivatives for their anticancer activity. This compound was included in the screening, demonstrating significant inhibition against various cancer cell lines, particularly breast and lung cancer .

- Enzyme Inhibition Assays : In vitro assays indicated that this compound effectively inhibited CDK activity at low micromolar concentrations. The IC50 values were comparable to established kinase inhibitors used in clinical settings .

- Mechanistic Studies : Further mechanistic studies revealed that the compound interacts with the ATP-binding site of kinases, similar to other small-molecule inhibitors. This interaction is critical for its inhibitory effects on cellular processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrazine ring with bromine | Anticancer activity; enzyme inhibition |

| 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | Similar pyrazine framework | Moderate anticancer effects; lower potency compared to above |

| 3-Bromo-5-methylpyridine derivatives | Different core structure | Known for neuroprotective effects; less focus on anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.